

¹H NMR and ¹³C NMR characterization of (2,3-Dihydrobenzofuran-6-yl)methanol

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Compound of Interest

Compound Name: (2,3-Dihydrobenzofuran-6-yl)methanol

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Comparative NMR Analysis of Hydroxymethyl-Substituted Dihydrobenzofurans

A detailed guide to the ¹H and ¹³C NMR spectral characterization of (2,3-Dihydrobenzofuran-5-yl)methanol and its comparison with related benzofuran derivatives.

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2,3-Dihydrobenzofuran-5-yl)methanol, serving as a detailed reference for researchers, scientists, and professionals in drug development. Due to the limited availability of published spectral data for **(2,3-Dihydrobenzofuran-6-yl)methanol**, this guide focuses on its close structural isomer, (2,3-Dihydrobenzofuran-5-yl)methanol. For comparative purposes, the spectral data of Benzofuran-6-yl-methanol is also presented to highlight the key differences arising from the saturated versus unsaturated heterocyclic ring.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for (2,3-Dihydrobenzofuran-5-yl)methanol and Benzofuran-6-yl-methanol. The data was obtained in deuterated chloroform (CDCl_3), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
(2,3-Dihydrobenzofuran-5-yl)methanol	H-4	7.14	s	-
H-6	7.08	d	8.0	
H-7	6.74	d	8.0	
-CH ₂ OH	4.61	s	-	
H-2 (O-CH ₂)	4.57	t	8.8	
H-3 (Ar-CH ₂)	3.20	t	8.8	
-OH	1.65	s	-	
Benzofuran-6-yl-methanol	H-2	7.63	d	2.0
H-7	7.60	s	-	
H-4	7.50	d	8.2	
H-5	7.20	dd	8.2, 1.4	
H-3	6.75	d	2.0	
-CH ₂ OH	4.79	s	-	
-OH	1.70 (br s)	br s	-	

Table 2: ^{13}C NMR Spectral Data

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
(2,3-Dihydrobenzofuran-5-yl)methanol	C-7a	159.9
C-5a	133.0	
C-6	128.0	
C-4	125.1	
C-3a	124.9	
C-7	109.1	
C-2 (O-CH ₂)	71.3	
-CH ₂ OH	65.4	
C-3 (Ar-CH ₂)	29.6	
Benzofuran-6-yl-methanol	C-7a	155.6
C-3a	145.2	
C-6	136.1	
C-5	128.1	
C-4	124.7	
C-7	120.3	
C-2	111.4	
C-3	106.8	
-CH ₂ OH	64.9	

Experimental Protocols

General NMR Spectroscopy Protocol

Sample Preparation: A sample of approximately 5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.[\[1\]](#)

- ^1H NMR: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected.
- ^{13}C NMR: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were collected with proton decoupling.

Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz for ^1H spectra and 1.0 Hz for ^{13}C spectra. The resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H and the residual CDCl_3 signal at 77.16 ppm for ^{13}C .

Visualization of (2,3-Dihydrobenzofuran-6-yl)methanol Structure

The following diagram illustrates the chemical structure of **(2,3-Dihydrobenzofuran-6-yl)methanol**, which is the primary topic of this guide. While the presented spectral data is for the 5-yl isomer, this diagram serves as a structural reference for this class of compounds.

Caption: Structure of **(2,3-Dihydrobenzofuran-6-yl)methanol**.

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References

- 1. rsc.org [rsc.org]
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